N-(1,3-benzodioxol-5-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide is a synthetic organic compound that features a benzodioxole moiety and a dibromopyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.
Bromination of Pyrrole: The pyrrole ring is brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 4 and 5 positions.
Coupling Reaction: The benzodioxole moiety is then coupled with the dibromopyrrole through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the pyrrole ring can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify its electronic properties.
Coupling Reactions: The amide bond can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrrole derivatives.
Oxidation: Formation of oxidized benzodioxole or pyrrole derivatives.
Reduction: Formation of reduced benzodioxole or pyrrole derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs with anticancer or antimicrobial properties.
Materials Science: Use in the synthesis of novel polymers or materials with unique electronic properties.
Biological Studies: Investigation of its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with proteins or enzymes, potentially inhibiting their activity. The dibromopyrrole core may also play a role in binding to nucleic acids or other biomolecules, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide: A compound with similar structural features but different halogen substitutions.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Compounds with a benzodioxole moiety and indole core, used in anticancer research.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide is unique due to the presence of both benzodioxole and dibromopyrrole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Br2N2O3/c14-8-4-9(17-12(8)15)13(18)16-5-7-1-2-10-11(3-7)20-6-19-10/h1-4,17H,5-6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTMJKLEQPNBIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=C(N3)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Br2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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